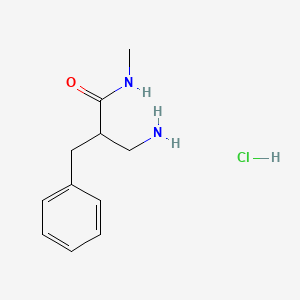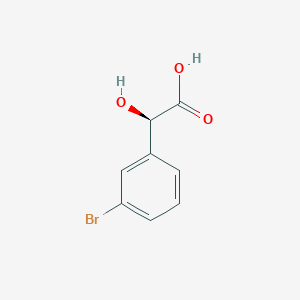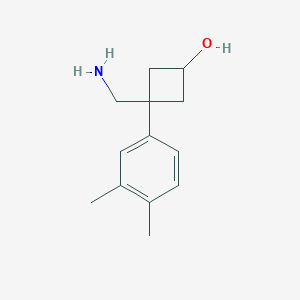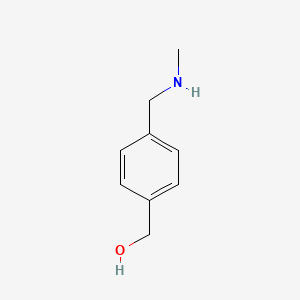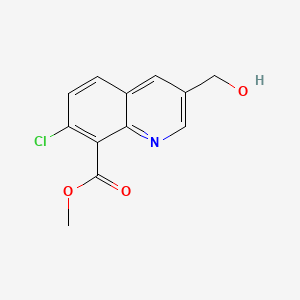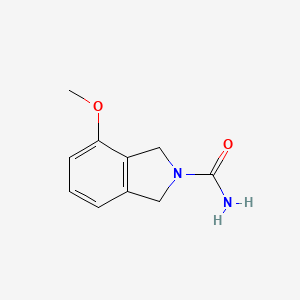
4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide is a heterocyclic compound that belongs to the isoindole family. Isoindoles are significant due to their presence in various natural products and their potential biological activities. This compound is characterized by a methoxy group at the 4-position and a carboxamide group at the 2-position of the isoindole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding acid chloride with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the isoindole ring, particularly at positions activated by the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxo derivatives of the isoindole ring.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitro-substituted isoindole derivatives.
Applications De Recherche Scientifique
4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxy-1H-isoindole-2-carboxamide: Lacks the dihydro component, which may affect its reactivity and biological activity.
2,3-dihydro-1H-isoindole-2-carboxamide: Lacks the methoxy group, which may influence its chemical properties and interactions.
Uniqueness
4-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
4-methoxy-1,3-dihydroisoindole-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-2-3-7-5-12(10(11)13)6-8(7)9/h2-4H,5-6H2,1H3,(H2,11,13) |
Clé InChI |
WPFQNTMECMPGRH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1CN(C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




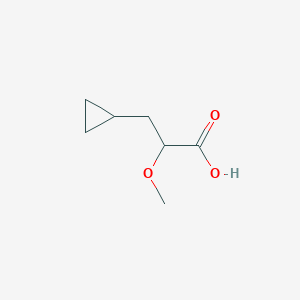

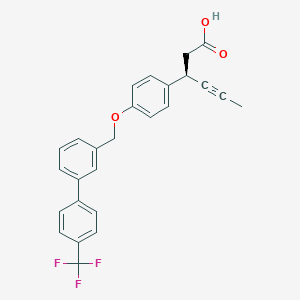

![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid](/img/structure/B13582890.png)

![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)
